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Compound of Interest

Compound Name: 2-Chloro-3-methylbenzonitrile

Cat. No.: B1356066 Get Quote

An In-depth Technical Guide to the Structure and Synthesis of 2-Chloro-3-methylbenzonitrile

For the attention of researchers, scientists, and professionals in drug development, this

document serves as a comprehensive technical guide on the chemical compound 2-Chloro-3-
methylbenzonitrile. It details the molecule's structural and physical properties and provides an

in-depth analysis of its principal synthesis pathways. This guide is designed to impart both

foundational knowledge and actionable, field-proven insights for laboratory and industrial

applications.

Compound Profile: 2-Chloro-3-methylbenzonitrile
2-Chloro-3-methylbenzonitrile, also known by its alias 2-Chloro-m-tolunitrile, is a substituted

aromatic nitrile.[1] Its structure consists of a benzene ring functionalized with a chloro group, a

methyl group, and a nitrile group at positions 2, 3, and 1, respectively. This arrangement of

substituents makes it a valuable intermediate in the synthesis of more complex molecules,

particularly in the pharmaceutical and agrochemical industries.

Chemical Structure and Identifiers
The molecular identity of 2-Chloro-3-methylbenzonitrile is established by the following

identifiers:

IUPAC Name: 2-chloro-3-methylbenzonitrile[2]

CAS Number: 15013-71-5[2][3][4][5]
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Molecular Formula: C₈H₆ClN[1][2][4][5]

SMILES: CC1=C(C=CC=C1C#N)Cl

Physicochemical Properties
The physical and chemical properties of 2-Chloro-3-methylbenzonitrile are summarized in

the table below. These characteristics are crucial for its handling, storage, and application in

chemical synthesis.

Property Value Source

Molar Mass 151.59 g/mol [1][2][4]

Appearance White to off-white solid [1]

Melting Point 47 - 51 °C [1]

Boiling Point 234 - 236 °C [1]

Solubility in Water Insoluble [1]

Solubility in Organic Solvents
Soluble in ethanol, acetone,

toluene
[1]

Proper storage of 2-Chloro-3-methylbenzonitrile is imperative for maintaining its stability. It

should be stored in a cool, dry, well-ventilated area, away from heat and oxidizing agents, in a

tightly sealed, corrosion-resistant container.[1]

Synthesis Pathways of 2-Chloro-3-
methylbenzonitrile
The synthesis of 2-Chloro-3-methylbenzonitrile can be achieved through several strategic

pathways. The choice of method often depends on the availability of starting materials, desired

yield and purity, and scalability. This section will elaborate on the most prominent and effective

synthesis routes.

The Sandmeyer Reaction: A Classic Approach
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The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for

the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.[6][7][8][9]

This transformation is particularly useful for introducing a nitrile group to an aromatic ring in a

regioselective manner that might be difficult to achieve through direct substitution.

The overall transformation for the synthesis of 2-Chloro-3-methylbenzonitrile via the

Sandmeyer reaction starts with 2-amino-6-chlorotoluene. The process involves two main

stages: diazotization of the amine and the subsequent copper(I) cyanide-mediated

displacement of the diazonium group.

The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[6]

[9] The key steps are:

Diazotization: The primary aromatic amine (2-amino-6-chlorotoluene) is treated with a source

of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like

hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

The low temperature is crucial to prevent the premature decomposition of the unstable

diazonium salt.

Cyanation: The diazonium salt solution is then added to a solution of copper(I) cyanide.

Copper(I) catalyzes the reaction by a single-electron transfer to the diazonium salt, which

then decomposes to an aryl radical and nitrogen gas. The aryl radical subsequently reacts

with the cyanide ion to form the final product, 2-Chloro-3-methylbenzonitrile.

Starting Material: 2-Amino-6-chlorotoluene

Reagents:

Sodium nitrite (NaNO₂)

Hydrochloric acid (HCl)

Copper(I) cyanide (CuCN)

Potassium cyanide (KCN) (optional, to solubilize CuCN)

Appropriate organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
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Procedure:

Diazotization:

Dissolve 2-amino-6-chlorotoluene in a suitable volume of concentrated hydrochloric acid

and water.

Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the

temperature below 5 °C.

Continue stirring for an additional 15-30 minutes after the addition is complete to ensure

full formation of the diazonium salt. The presence of excess nitrous acid can be tested with

starch-iodide paper.

Cyanation:

In a separate flask, prepare a solution of copper(I) cyanide (and optionally potassium

cyanide) in water.

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with stirring.

Effervescence (evolution of N₂ gas) should be observed.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then heat gently (e.g., 50-60 °C) for about an hour to ensure the reaction goes to

completion.

Work-up and Purification:

Cool the reaction mixture and extract the product with an organic solvent.

Wash the organic layer with water and brine.

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

Remove the solvent under reduced pressure.
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Purify the crude product by recrystallization or column chromatography.

2-Amino-6-chlorotoluene Diazotization
(NaNO₂, HCl, 0-5 °C)

Step 1 2-Chloro-3-methylbenzene-
diazonium chloride

Cyanation
(CuCN)

Step 2 2-Chloro-3-methylbenzonitrile

Click to download full resolution via product page

Caption: Workflow for the Sandmeyer synthesis of 2-Chloro-3-methylbenzonitrile.

Palladium-Catalyzed Cyanation: A Modern Alternative
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-

carbon and carbon-heteroatom bonds. The cyanation of aryl halides offers a powerful and often

more versatile alternative to the classical Sandmeyer reaction.[10][11] These methods can

tolerate a wider range of functional groups and often proceed under milder conditions with

lower toxicity profiles, especially when non-toxic cyanide sources are employed.[11]

The catalytic cycle for palladium-catalyzed cyanation typically involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 2-chloro-3-

methylbromobenzene) to form a Pd(II) intermediate.

Transmetalation: The cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) transfers a cyanide group

to the Pd(II) complex, displacing the halide.[10][11]

Reductive Elimination: The resulting aryl-cyano-Pd(II) complex undergoes reductive

elimination to yield the desired benzonitrile product and regenerate the Pd(0) catalyst.

The choice of ligand is critical for the success of these reactions, as it influences the stability

and reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands are often

employed.

Starting Material: An appropriate aryl halide such as 2-chloro-3-methylbromobenzene or 2,3-

dichlorotoluene.

Reagents:
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Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

Phosphine ligand (e.g., XPhos, dppf)

Cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆])

Base (e.g., K₂CO₃, KOAc)

Anhydrous solvent (e.g., DMF, dioxane)

Procedure:

To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide,

palladium catalyst, phosphine ligand, cyanide source, and base.

Add the anhydrous solvent via syringe.

Heat the reaction mixture to the specified temperature (typically 80-120 °C) with stirring for

the required duration (often several hours).

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with a suitable solvent and filter to remove insoluble salts.

Wash the filtrate with water and brine, then dry the organic layer.

Concentrate the solution under reduced pressure and purify the residue by column

chromatography or recrystallization.
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Caption: Generalized catalytic cycle for palladium-catalyzed cyanation.

Other Synthetic Approaches
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While the Sandmeyer reaction and palladium-catalyzed cyanation are the most prominent

methods, other strategies can be considered.

Nucleophilic Aromatic Substitution: In some cases, a leaving group on the aromatic ring can

be displaced by a cyanide nucleophile. This typically requires strong electron-withdrawing

groups to activate the ring. For instance, the synthesis of 2-methyl-3-chloro-6-

nitrobenzonitrile involves the reaction of 2,6-dichloro-3-nitrotoluene with copper(I) cyanide,

where one of the chloro groups is substituted.[12] A similar approach for 2-Chloro-3-
methylbenzonitrile would necessitate a suitable leaving group at the 1-position and

appropriate reaction conditions.

Ammoxidation of 2-Chloro-3-methyltoluene: The direct conversion of a methyl group to a

nitrile in the presence of ammonia and oxygen at high temperatures over a suitable catalyst

is known as ammoxidation. The ammoxidation of 2-chlorotoluene to 2-chlorobenzonitrile has

been reported.[13] This method could potentially be adapted for 2-chloro-3-methyltoluene,

although selectivity between the two methyl groups (if the starting material were a

dimethylchlorobenzene) or the single methyl group in the desired starting material would be

a key consideration.

Conclusion
2-Chloro-3-methylbenzonitrile is a key chemical intermediate with well-defined properties. Its

synthesis is most reliably achieved through the classical Sandmeyer reaction, starting from 2-

amino-6-chlorotoluene, or via modern palladium-catalyzed cyanation of an appropriately

substituted aryl halide. The choice of synthesis pathway will be dictated by factors such as

substrate availability, scale, and the specific requirements of the subsequent synthetic steps.

The detailed protocols and mechanistic insights provided in this guide offer a solid foundation

for researchers and drug development professionals working with this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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